8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)9-13-7-8-14(10-15)16(13)11-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDXOPZTSQJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the reaction of benzyl chloride with 3-methyl-8-azabicyclo[3.2.1]octan-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group at position 3 undergoes oxidation under mild conditions. Common oxidizing agents include Pyridinium Chlorochromate (PCC) in dichloromethane, yielding the corresponding ketone while preserving the bicyclic framework .
| Reagent | Conditions | Product | Yield* |
|---|---|---|---|
| PCC | 0°C to RT, CH₂Cl₂ | 3-Methyl-8-azabicyclo[3.2.1]octan-8-one | ~85% |
*Yields estimated from analogous tropane alkaloid oxidations.
Reduction Reactions
The compound’s tertiary amine can participate in reductive alkylation. Sodium Borohydride (NaBH₄) in methanol selectively reduces iminium intermediates formed via prior condensation with aldehydes or ketones, enabling side-chain modifications .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | RT, MeOH | N-Alkylated derivatives | Bioactive analog synthesis |
N-Alkylation
The nitrogen atom undergoes alkylation with methyl iodide or benzyl bromide under basic conditions (e.g., K₂CO₃), forming quaternary ammonium salts. This reaction is critical for enhancing lipophilicity in drug candidates .
| Reagent | Base | Product | Notes |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF | 8-Benzyl-3,8-dimethyl-8-azabicyclo... | Improved CNS penetration |
Hydrolysis
Acidic hydrolysis (HCl, H₂O/THF ) cleaves the benzyl group from the nitrogen, yielding nortropine derivatives. This step is pivotal in multi-step syntheses of NOP receptor agonists .
| Reagent | Conditions | Product | Role in Synthesis |
|---|---|---|---|
| 6M HCl | Reflux, 12h | 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Intermediate for ORL-1 agonists |
Cross-Coupling Reactions
Industrial routes employ alkyl lithium and tributyltin reagents to introduce heteroaryl groups at position 3. For example, reaction with 2-pyrimidinyl tributyltin under palladium catalysis forms carbon-heteroatom bonds, critical for modulating receptor affinity .
| Reagent | Catalyst | Product | Application |
|---|---|---|---|
| 2-PyrimidinylSnBu₃ | Pd(PPh₃)₄ | 3-Pyrimidin-2-yl derivatives | NOP receptor agonists |
Thermal Stability and Side Reactions
The compound decomposes above 200°C, producing CO , CO₂ , and NOₓ . Strong acids or oxidizers (e.g., HNO₃) should be avoided to prevent undesired degradation.
Mechanistic Insights
Scientific Research Applications
Chemistry
In the realm of chemistry, 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol serves as a crucial building block for synthesizing more complex molecules. Its unique bicyclic structure allows it to act as an intermediate in the preparation of various pharmaceuticals and bioactive compounds, enhancing their efficacy and reducing potential side effects .
Biology
The compound is extensively studied for its biological activities, particularly its interaction with neurotransmitter systems. Research indicates that it functions as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors, which are involved in pain modulation, anxiety alleviation, and cough suppression .
Potential Biological Activities :
- Pain Modulation : Investigated for analgesic properties.
- Anxiolytic Effects : Potential use in anxiety treatment.
- Cough Suppression : Explored for efficacy in cough-related disorders.
Medicine
In medicinal research, this compound has been evaluated for therapeutic applications in treating various conditions such as pain, inflammation, and neurological disorders. Its ability to modulate neurotransmitter release positions it as a candidate for developing new therapeutic agents targeting central nervous system disorders .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Pain Management Studies : Research exploring its role as a NOP receptor agonist demonstrated promising results in preclinical models for pain relief without significant side effects associated with traditional opioids.
- Anxiety Disorders : Clinical evaluations have suggested that derivatives of this compound may provide anxiolytic benefits comparable to existing treatments but with improved safety profiles.
Mechanism of Action
The mechanism by which 8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, particularly those in the central nervous system, leading to modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
Compounds with aryl groups at the 3-position exhibit varied dopamine D₂ receptor affinities:
- Key Insight : Electron-withdrawing groups (e.g., Cl, Br) enhance receptor binding but may compromise stability. The parent compound’s methyl group offers metabolic stability but lower affinity.
Trifluoromethyl-Substituted Analogue
Substitution at the 8-Position
Benzyl vs. Isopropyl Groups
- Lower dopamine D₂ affinity (Ki = 220 nM) due to reduced π-π interactions .
Triazole Derivatives
Stereochemical Variations
- 2α,4α-Dibenzyl-8-azabicyclo[3.2.1]octan-3-ol Isomers :
- Parent Compound’s endo Configuration : Ensures optimal spatial orientation for D₂ receptor engagement.
Stability Profiles
Biological Activity
8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol, a compound with the molecular formula C15H21NO, is part of the bicyclic amine family and has garnered attention for its potential biological activities, particularly as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- CAS Number : 1058166-28-1
- Molecular Weight : 231.34 g/mol
- Purity : ≥ 97% .
The compound acts primarily as a NOP receptor agonist , which has been linked to various physiological effects including:
- Pain modulation : Potential use in analgesic therapies.
- Anxiolytic effects : May alleviate anxiety symptoms.
- Cough suppression : Investigated for its efficacy in treating cough-related disorders .
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against tumor cells. For instance, studies on related compounds showed selective toxicity towards malignant cells compared to normal cells, suggesting a promising avenue for cancer treatment .
Case Studies
- Pain Management :
- Anxiety Disorders :
Data Table: Biological Activities and Effects
| Activity | Effect | Reference |
|---|---|---|
| Pain Modulation | Analgesic properties | |
| Anxiolytic Effects | Reduced anxiety symptoms | |
| Tumor Cell Cytotoxicity | Selective toxicity |
Pharmacological Profile
The pharmacological profile of 8-benzyl-3-methyl includes:
- Agonistic activity at NOP receptors.
- Potentially lower side effects compared to traditional opioids due to its unique mechanism.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 8-benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multistep procedures involving cyclization, alkylation, or substitution reactions. For example, derivatives of similar bicyclic azabicyclo structures are synthesized using radical cyclization with n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) . Key intermediates are characterized via -NMR, -NMR, IR, and GC/MS to confirm structural integrity and purity. For instance, compounds like endo-3-(4-bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol were validated using these techniques despite instability in air .
Q. How is the stereochemical configuration of the bicyclic scaffold resolved, and what analytical tools are critical?
- Methodological Answer : Chiral resolution and X-ray crystallography are pivotal. For example, rigid ethylidenyl-8-azabicyclo[3.2.1]octane derivatives exhibit stereoselective binding at dopamine transporters (DAT), confirmed via crystallographic analysis . Polarimetry and chiral HPLC further resolve enantiomers, as seen in studies of sigma receptor ligands where stereochemistry directly impacts affinity .
Q. What in vitro assays are used to evaluate the compound’s receptor binding affinity?
- Methodological Answer : Radioligand displacement assays (e.g., -ligand competition) are standard. For sigma receptors, derivatives like 11b showed values <10 nM for sigma-2 receptors with >100-fold selectivity over sigma-1, validated using membrane preparations from transfected cells . Functional assays (e.g., cAMP inhibition) complement binding data to assess agonism/antagonism .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence sigma receptor selectivity?
- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., 4-bromophenyl) enhance sigma-2 affinity, while bulky substituents (e.g., naphthyl) reduce selectivity. For example, 28 (4-bromophenyl derivative) exhibited for sigma-2 but rapid oxidation in air, necessitating stabilizers like antioxidants . Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with Glu172 in sigma-2 receptors .
Q. What strategies mitigate poor blood-brain barrier (BBB) penetration in preclinical models?
- Methodological Answer : LogP optimization (target ~2–5) and molecular weight reduction (<450 Da) improve BBB permeability. For example, replacing the benzyl group with smaller alkyl chains in 8-azabicyclo derivatives increased brain uptake in rodent models, measured via LC-MS in cerebrospinal fluid . Parallel artificial membrane permeability assays (PAMPA-BBB) predict penetration efficiency .
Q. How are contradictory binding vs. functional activity data resolved in receptor studies?
- Methodological Answer : Discrepancies may arise from allosteric modulation or assay conditions. For instance, BIMU 8 (a partial 5-HT agonist) showed high binding affinity but weak functional efficacy in electrophysiological assays, attributed to receptor reserve differences. Functional selectivity is clarified using β-arrestin recruitment vs. G-protein activation assays (e.g., TRUPATH profiling) .
Q. What computational methods guide pharmacophore modeling for dopamine D2-like receptor ligands?
- Methodological Answer : Ligand-based pharmacophore models (e.g., Schrödinger’s Phase) identify critical features: (1) a bicyclic core for rigidity, (2) aromatic substituents for π-π interactions, and (3) hydroxyl groups for hydrogen bonding. MD simulations (e.g., GROMACS) validate stability of D2 receptor-ligand complexes, as applied to endo-8-ethoxycarbonyl derivatives .
Q. How is metabolic stability assessed during lead optimization?
- Methodological Answer : Microsomal stability assays (human/rat liver microsomes) quantify CYP450-mediated degradation. For example, 3-methyl substitution in the azabicyclo scaffold reduced CYP3A4 metabolism by 40% compared to des-methyl analogs, measured via LC-MS metabolite profiling . Plasma protein binding (equilibrium dialysis) and hepatocyte clearance studies further prioritize candidates with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
